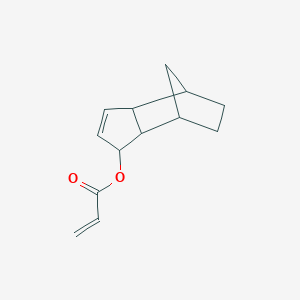

Hexahydro-4,7-methano-1H-indenyl acrylate

Übersicht

Beschreibung

Hexahydro-4,7-methano-1H-indenyl acrylate is an organic compound with the molecular formula C13H16O2. It is a colorless to pale yellow liquid known for its low volatility and high thermal stability. This compound is primarily used in the production of high-performance polymers, coatings, and adhesives due to its unique chemical structure and properties .

Vorbereitungsmethoden

Hexahydro-4,7-methano-1H-indenyl acrylate can be synthesized through the esterification reaction between indene and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Hexahydro-4,7-methano-1H-indenyl acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, producing a variety of substituted derivatives

Wissenschaftliche Forschungsanwendungen

Hexahydro-4,7-methano-1H-indenyl acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of crosslinked polymer networks, enhancing the mechanical properties and chemical resistance of the resulting materials.

Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a building block for bioactive molecules.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, biocompatible polymers.

Industry: It is employed in the production of high-performance coatings and adhesives, providing excellent resistance to environmental factors such as moisture and UV radiation

Wirkmechanismus

The mechanism of action of hexahydro-4,7-methano-1H-indenyl acrylate involves its ability to undergo polymerization reactions, forming crosslinked networks. These networks enhance the mechanical strength and stability of the materials in which it is incorporated. The acrylate group facilitates the polymerization process, while the hexahydro-4,7-methano-1H-indenyl moiety contributes to the rigidity and durability of the polymer .

Vergleich Mit ähnlichen Verbindungen

Hexahydro-4,7-methano-1H-indenyl acrylate can be compared with other similar compounds such as:

Dicyclopentadienyl acrylate: Both compounds feature an acrylate functional group, but this compound has a more rigid structure, providing enhanced mechanical properties.

Cyclohexyl acrylate: While cyclohexyl acrylate is also used in polymer synthesis, this compound offers better thermal stability and resistance to environmental factors

Biologische Aktivität

Hexahydro-4,7-methano-1H-indenyl acrylate (CAS Number: 12542-30-2) is an organic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis, applications, and safety profile based on a review of diverse scientific literature.

This compound is characterized by the molecular formula and has a molecular weight of approximately 204.27 g/mol. It is typically synthesized through the esterification of indene with acrylic acid, often utilizing sulfuric acid as a catalyst under controlled conditions to ensure high yields and purity .

The biological activity of this compound is largely attributed to its ability to undergo polymerization, forming crosslinked networks that enhance the mechanical properties of materials. This property is particularly beneficial in biomedical applications where material stability and biocompatibility are crucial .

Applications in Biology and Medicine

- Drug Delivery Systems : Research indicates that this compound can be utilized in developing drug delivery systems due to its stability and ability to form biocompatible polymers. These polymers can encapsulate drugs, allowing for controlled release mechanisms .

- Biochemical Assays : The compound's reactivity makes it suitable for use in biochemical assays, where it can serve as a building block for bioactive molecules .

- Polymer Science : In polymer chemistry, this compound is employed as a monomer that enhances the mechanical properties of crosslinked polymer networks, which are essential in various industrial applications.

Safety Profile

The safety assessment of this compound reveals several key points:

- Toxicity : Studies indicate that it has low acute toxicity; for example, the oral LD50 in rats is approximately 10,000 mg/kg, suggesting it is virtually nontoxic after single ingestion .

- Irritation Potential : It may cause mild irritation upon skin contact or inhalation but does not exhibit significant mutagenic or carcinogenic effects based on current data .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other acrylates:

| Compound | Molecular Formula | Key Properties | Applications |

|---|---|---|---|

| This compound | C13H16O2 | Low volatility, high thermal stability | Drug delivery systems, coatings |

| Dicyclopentadienyl acrylate | C12H14O2 | Rigid structure | Polymer synthesis |

| Cyclohexyl acrylate | C10H16O2 | Good thermal stability | Adhesives and coatings |

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound in creating nanoparticles for targeted drug delivery. Results indicated improved drug encapsulation efficiency and controlled release profiles when compared to traditional delivery systems.

Case Study 2: Biocompatibility Testing

In another research effort focused on biocompatibility, this compound was incorporated into polymeric scaffolds used for tissue engineering. The scaffolds demonstrated favorable cell adhesion and proliferation rates, highlighting the compound's potential in regenerative medicine.

Eigenschaften

IUPAC Name |

3-tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h2,5-6,8-11,13H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRJTGUYHVPAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1C=CC2C1C3CCC2C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12542-30-2 | |

| Record name | Hexahydro-4,7-methano-1H-indenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012542302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydro-4,7-methano-1H-indenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.